A Technical Guide to the Chemical Properties and Applications of 4-Iodo-2-methyl-1-nitrobenzene
A Technical Guide to the Chemical Properties and Applications of 4-Iodo-2-methyl-1-nitrobenzene
Abstract: This technical guide provides an in-depth analysis of 4-Iodo-2-methyl-1-nitrobenzene (CAS No. 52415-00-6), a key intermediate in advanced organic synthesis. We will explore its core physicochemical properties, spectroscopic characteristics, and synthesis. The primary focus is on its strategic application in modern synthetic methodologies, particularly in palladium-catalyzed cross-coupling reactions and transformations of its nitro functionality. This document is intended for researchers, chemists, and drug development professionals who leverage versatile building blocks to construct complex molecular architectures.
Introduction
4-Iodo-2-methyl-1-nitrobenzene, also known as 5-iodo-2-nitrotoluene, is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility stems from the orthogonal reactivity of its three functional groups: a highly reactive carbon-iodine (C-I) bond ideal for cross-coupling, a versatile nitro group amenable to reduction, and a methyl group that influences the electronic properties of the aromatic ring. This unique combination allows for sequential, site-selective modifications, making it a powerful scaffold for synthesizing complex, unsymmetrically substituted aromatic systems.
Physicochemical and Spectroscopic Properties
The fundamental properties of 4-Iodo-2-methyl-1-nitrobenzene are summarized below. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Reference |
| CAS Number | 52415-00-6 | [1][2][3] |
| Molecular Formula | C₇H₆INO₂ | [1][2][3] |
| Molecular Weight | 263.03 g/mol | [1][2][3] |
| Appearance | Solid | |
| Density | 1.9 ± 0.1 g/cm³ | [3] |
| Boiling Point | 296.7 ± 28.0 °C at 760 mmHg | [3] |
| Flash Point | 133.2 ± 24.0 °C | [3] |
| Storage | Room temperature, in a dark, dry, sealed container | [1] |
Molecular Structure
The structure of 4-Iodo-2-methyl-1-nitrobenzene features a benzene ring substituted with iodo, methyl, and nitro groups at positions 4, 2, and 1, respectively. The interplay of the electron-donating methyl group and the electron-withdrawing nitro group creates a distinct electronic environment that governs the molecule's reactivity.[4][5]
Caption: Molecular structure of 4-Iodo-2-methyl-1-nitrobenzene.
Spectroscopic Profile
Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific spectra are proprietary to the manufacturer, the expected profile is as follows:
-
¹H NMR: The spectrum would exhibit distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring, with splitting patterns dictated by their coupling constants. A singlet corresponding to the three protons of the methyl group would appear in the upfield region (around 2.5 ppm).
-
¹³C NMR: The spectrum would show seven unique carbon signals: six for the aromatic ring and one for the methyl group. The carbon atom attached to the nitro group would be significantly deshielded and appear downfield.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) and C-H stretching bands for the aromatic and methyl groups.
-
Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion (M+) peak at an m/z value corresponding to its molecular weight (263.03).[2] The isotopic pattern of iodine would also be observable.
Synthesis and Purification
A common and reliable method for synthesizing aryl iodides is the Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.[6] This approach is highly effective for introducing an iodo group onto an aromatic ring.
Experimental Protocol: Synthesis via Diazotization
This protocol describes the synthesis of 4-Iodo-2-methyl-1-nitrobenzene from its corresponding aniline precursor, 2-methyl-4-nitroaniline. The core principle involves converting the primary amine into a diazonium salt, which is then displaced by iodide.[7][8]
Step 1: Diazonium Salt Formation
-
In a 250 mL beaker, suspend 2-methyl-4-nitroaniline in a solution of concentrated sulfuric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.[8][9]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The rate of addition must be controlled to keep the temperature below 10 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.
Step 2: Iodide Displacement
-
In a separate beaker, dissolve potassium iodide (KI) in water.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the KI solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas (N₂) will be observed as the diazonium group is replaced by iodide, and a dark precipitate of the desired product will form.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 30-60 minutes to ensure the reaction goes to completion.
Step 3: Isolation and Purification
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with cold water to remove inorganic salts and then with a small amount of cold ethanol to remove colored impurities.[9]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield purified 4-Iodo-2-methyl-1-nitrobenzene.
Caption: Workflow for the synthesis of 4-Iodo-2-methyl-1-nitrobenzene.
Reactivity and Synthetic Applications
The synthetic power of 4-Iodo-2-methyl-1-nitrobenzene lies in the distinct reactivity of its functional groups, which can be addressed selectively.
-
C-I Bond: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.[10] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position.
-
Nitro Group: As a strong electron-withdrawing group, the nitro group deactivates the ring to electrophilic aromatic substitution but can activate it towards nucleophilic aromatic substitution.[4][11] More importantly, it is readily reduced to a primary amine, which is a cornerstone transformation for introducing nitrogen-containing functionalities, common in pharmaceuticals.[12]
-
Methyl Group: This electron-donating group has a modest activating and ortho-, para-directing effect on the ring for electrophilic substitution, though this reactivity is largely attenuated by the powerful deactivating effect of the nitro group.[4]
Application in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling is a paramount C-C bond-forming reaction in modern organic synthesis.[10][13] 4-Iodo-2-methyl-1-nitrobenzene is an excellent substrate due to the high reactivity of the C-I bond.
Experimental Protocol: Suzuki-Miyaura Coupling This generalized protocol describes the coupling of 4-Iodo-2-methyl-1-nitrobenzene with a generic arylboronic acid.
-
To a flame-dried Schlenk flask, add 4-Iodo-2-methyl-1-nitrobenzene (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2-3 equiv.).[10][14]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. The removal of oxygen is crucial as it can oxidize the catalyst and hinder the reaction.
-
Add degassed solvents (e.g., a mixture of toluene and water or dioxane and water) via syringe.[10]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting biaryl product using flash column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Transformation of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation, providing access to anilines that are precursors to a vast array of pharmaceuticals and functional materials.
Experimental Protocol: Reduction to 4-Iodo-2-methylaniline A common method for this reduction uses tin(II) chloride in an acidic medium.
-
Dissolve 4-Iodo-2-methyl-1-nitrobenzene in a suitable solvent like ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution or concentrated NaOH until the solution is basic (pH > 8).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.
-
Purify the product, 4-Iodo-2-methylaniline, by column chromatography or recrystallization.
Safety and Handling
4-Iodo-2-methyl-1-nitrobenzene is a hazardous chemical and must be handled with appropriate precautions.[2]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[2] |
| Skin Irritation | H315 | Causes skin irritation[2] |
| Eye Irritation | H319 | Causes serious eye irritation[2] |
| Respiratory Irritation | H335 | May cause respiratory irritation[2] |
Handling and PPE:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid inhalation of dust and contact with skin and eyes.[15]
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Ensure the storage area is well-ventilated.
Conclusion
4-Iodo-2-methyl-1-nitrobenzene is a high-value synthetic intermediate due to the well-differentiated reactivity of its functional groups. Its C-I bond provides a reliable handle for sophisticated carbon-carbon bond formation via cross-coupling chemistry, while the nitro group serves as a masked amine, crucial for introducing nitrogen-based functionality. A thorough understanding of its properties, reactivity, and handling requirements enables chemists to strategically employ this building block in the efficient synthesis of complex target molecules for pharmaceutical and material science applications.
References
-
4-Iodo-2-methyl-1-nitrobenzene | CAS#:52415-00-6 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]
-
4-Iodo-2-methyl-1-nitrobenzene | C7H6INO2 | CID 13406452 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2023, March 29). Retrieved January 11, 2026, from [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of 1-iodo-4-nitrobenzene - Chemistry Stack Exchange. (2015, January 20). Retrieved January 11, 2026, from [Link]
-
Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Publishing. (2020, December 10). Retrieved January 11, 2026, from [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Reactivity of Methyl and Nitro Benzene | PDF - Scribd. (n.d.). Retrieved January 11, 2026, from [Link]
-
electrophilic substitution in methylbenzene and nitrobenzene - Chemguide. (n.d.). Retrieved January 11, 2026, from [Link]
-
1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide. - Reddit. (2021, February 11). Retrieved January 11, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-Iodo-2-methyl-1-nitrobenzene | C7H6INO2 | CID 13406452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Iodo-2-methyl-1-nitrobenzene | CAS#:52415-00-6 | Chemsrc [chemsrc.com]
- 4. scribd.com [scribd.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. reddit.com [reddit.com]
- 7. 1-Iodo-4-nitrobenzene | 30306-69-5 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buy 4-Chloro-2-iodo-1-nitrobenzene | 160938-18-1 [smolecule.com]
- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. fishersci.com [fishersci.com]
